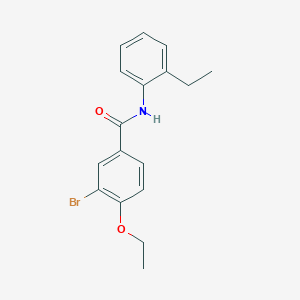![molecular formula C22H25NO2 B5709551 4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine](/img/structure/B5709551.png)
4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine is a compound that belongs to the family of piperidine derivatives. This compound has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. In drug discovery, this compound has been used as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine is not fully understood. However, it has been shown to interact with various molecular targets such as ion channels, receptors, and enzymes. In neuroscience, this compound has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors and inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter involved in learning and memory. In cancer research, this compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth such as topoisomerase II and histone deacetylase.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine depend on the specific molecular targets it interacts with. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, the specific biochemical and physiological effects of this compound are still being studied.
Advantages and Limitations for Lab Experiments
The advantages of using 4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine in lab experiments include its potential therapeutic applications and its ability to interact with various molecular targets. However, the limitations of using this compound include its complex synthesis method and the need for further studies to fully understand its mechanism of action and specific biochemical and physiological effects.
Future Directions
There are several future directions for the study of 4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine. One direction is the development of new drugs based on this compound for the treatment of neurodegenerative diseases and cancer. Another direction is the study of its mechanism of action and specific molecular targets. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 4-benzyl-1-[3-(4-methoxyphenyl)acryloyl]piperidine involves the reaction of 4-methoxyphenylacetic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then subjected to a Wittig reaction with the ylide generated from the reaction of 3-(4-methoxyphenyl)acrolein with triphenylphosphine to yield the desired compound.
properties
IUPAC Name |
(E)-1-(4-benzylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2/c1-25-21-10-7-18(8-11-21)9-12-22(24)23-15-13-20(14-16-23)17-19-5-3-2-4-6-19/h2-12,20H,13-17H2,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCNHJKIJDCRQA-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-benzylpiperidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-chloro-5-(4-methylphenyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5709470.png)




![(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5709511.png)

![N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5709534.png)
![2-[(2,2'-bithien-5-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5709536.png)
![2-{[(acetylamino)carbonothioyl]amino}benzamide](/img/structure/B5709548.png)
![4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5709549.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5709559.png)
